3,4-difluoro-N-prop-2-enylbenzamide
Overview
Description
3,4-Difluoro-N-prop-2-enylbenzamide is an organic compound with the molecular formula C10H9F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions, and the amide nitrogen is bonded to a prop-2-enyl group
Safety and Hazards
Mechanism of Action
Target of Action
N-allyl-3,4-difluorobenzamide is a synthetic compound with potential antiproliferative activity Similar compounds have been shown to target the bacterial cell division protein, ftsz . FtsZ is a protein essential for bacterial cell division and has been identified as a target for antimicrobial development .
Mode of Action
For instance, derivatives of 3-methoxybenzamide have shown promising activities as FtsZ inhibitors in Gram-positive bacteria .
Biochemical Pathways
It is known that nitrile synthesis in biological systems follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile .
Pharmacokinetics
The molecular weight of the compound is known to be 15712 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against certain cell lines . These compounds have been found to increase caspase 3 activity, leading to the programmed cell death of cancer cells .
Action Environment
It is known that careful selection of the protecting group on the nitrogen atom of the n-allylbenzamide is crucial to achieve high levels of selectivity towards the 1,4-aryl migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-prop-2-enylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and prop-2-enylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of prop-2-enylamine in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-prop-2-enylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the prop-2-enyl group.
Reduction: Corresponding amines from the reduction of the amide group.
Scientific Research Applications
3,4-Difluoro-N-prop-2-enylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.
N-Prop-2-enylbenzamide: Lacks the fluorine substituents, affecting its electronic properties and reactivity.
3,4-Difluoro-N-butylbenzamide: Has a butyl group instead of a prop-2-enyl group, leading to differences in lipophilicity and biological activity.
Uniqueness
3,4-Difluoro-N-prop-2-enylbenzamide is unique due to the combination of fluorine atoms and the prop-2-enyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and binding affinity, while the prop-2-enyl group contributes to its lipophilicity and bioavailability.
Properties
IUPAC Name |
3,4-difluoro-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDNNOHRMJCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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